lithium;9-propylfluoren-9-ide
Description
Lithium;9-propylfluoren-9-ide (C₁₆H₁₅Li) is an organolithium compound featuring a lithium ion coordinated to a 9-propyl-substituted fluorenide anion. The propyl group imparts moderate steric bulk and electron-donating effects, balancing reactivity and selectivity in organic synthesis.
Properties
CAS No. |
65828-53-7 |
|---|---|
Molecular Formula |
C16H15Li |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
lithium;9-propylfluoren-9-ide |
InChI |
InChI=1S/C16H15.Li/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16;/h3-6,8-11H,2,7H2,1H3;/q-1;+1 |
InChI Key |
PEGNJLRJCOLBDJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC[C-]1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;9-propylfluoren-9-ide typically involves the reaction of 9-propylfluorene with a strong base, such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction conditions usually include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium;9-propylfluoren-9-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: It can be reduced to form fluorenyl anions.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenyl anions, and various substituted fluorenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium;9-propylfluoren-9-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the development of new materials, including polymers and electronic materials.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Pharmaceutical Research: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of lithium;9-propylfluoren-9-ide involves the nucleophilic attack of the fluorenyl anion on electrophilic centers. The lithium atom stabilizes the negative charge on the fluorenyl moiety, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The reactivity and selectivity of lithium;9-propylfluoren-9-ide are influenced by its substituent and counterion. Below is a comparative analysis with key analogs:
Table 1: Comparative Properties of this compound and Related Compounds
Key Insights:
Steric Effects :
- The propyl group in this compound provides intermediate steric hindrance compared to the highly hindered 2,7-di-tert-butyl analog and the less bulky 9-methyl derivative . This balance allows for moderate selectivity in reactions requiring controlled nucleophilic attack.
- The 2,7-di-tert-butyl substituents in lithium;2,7-ditert-butyl-9H-fluoren-9-ide create significant steric shielding, reducing reactivity but enhancing selectivity in crowded molecular environments .
Electronic Effects :
- Alkyl groups (methyl, propyl, tert-butyl) donate electron density via induction, stabilizing the fluorenide anion. However, larger substituents like tert-butyl may delocalize charge more effectively than propyl or methyl, slightly reducing nucleophilicity despite their steric bulk .
Counterion Influence: Lithium vs. Potassium: Lithium salts (e.g., this compound) are generally less soluble in nonpolar solvents than potassium analogs (e.g., potassium 2,7-di-tert-butylfluorenide) but exhibit stronger Lewis acidity, enhancing their reactivity in polar media .
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